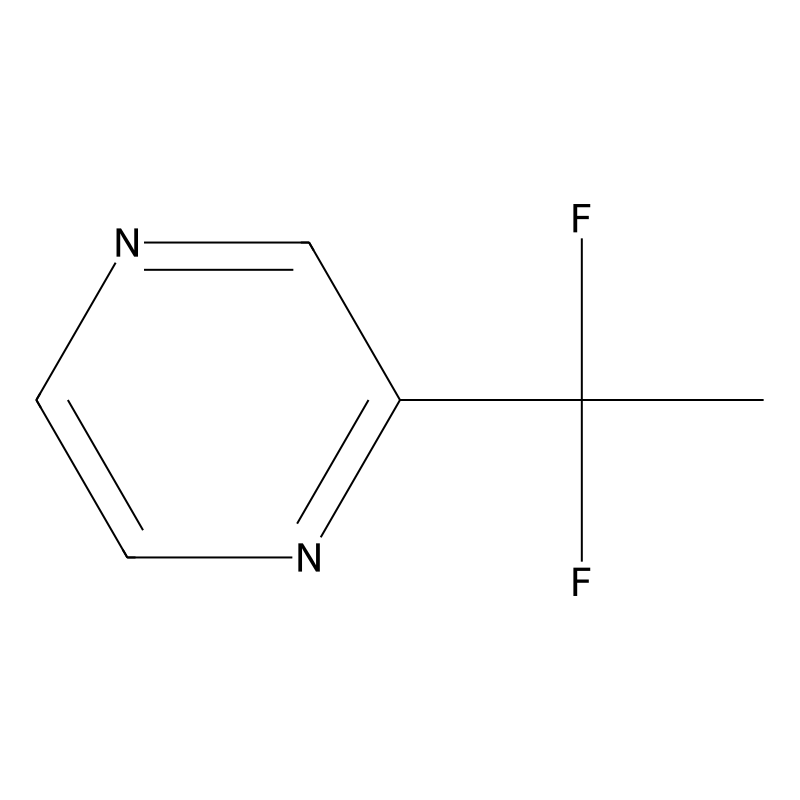

2-(1,1-Difluoroethyl)pyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(1,1-Difluoroethyl)pyrazine (CAS 111781-49-8) is a specialized fluorinated heterocyclic building block primarily procured for advanced medicinal chemistry and agrochemical development. Featuring a pyrazine core substituted with a gem-difluoroethyl moiety, this compound serves as a critical precursor for synthesizing complex fused ring systems, such as 1,2,4-triazolo[4,3-a]pyrazines and imidazo[1,2-a]pyrazines. The strategic placement of the 1,1-difluoro group provides a dual function: it acts as a bioisostere for methoxy or ethyl groups while exerting a strong inductive effect that modulates the basicity of the pyrazine nitrogens. For procurement teams and synthetic chemists, sourcing this pre-fluorinated building block bypasses the hazards and low yields associated with late-stage deoxofluorination, offering a scalable foundation for developing metabolically stable, highly bioavailable therapeutic candidates[1].

Substituting 2-(1,1-difluoroethyl)pyrazine with its unfluorinated counterpart, 2-ethylpyrazine, introduces severe metabolic liabilities; the benzylic protons of the ethyl group are highly susceptible to CYP450-mediated oxidation, leading to rapid clearance and poor oral exposure in vivo. Conversely, utilizing 2-methoxypyrazine as an alternative risks rapid in vivo O-demethylation. While 2-(trifluoromethyl)pyrazine offers extreme metabolic resistance, the trifluoromethyl group is significantly more lipophilic and sterically demanding, often resulting in diminished aqueous solubility and disrupted target binding due to excessive bulk. Furthermore, attempting to synthesize the 1,1-difluoroethyl group late in the sequence from a 2-acetylpyrazine precursor typically requires harsh, hazardous fluorinating agents (e.g., DAST or SF4), which suffer from poor scalability and generate difficult-to-separate vinyl fluoride byproducts. Procuring the exact 1,1-difluoroethyl building block is therefore essential to balance metabolic stability, optimal lipophilicity, and high-yielding synthetic processability [1].

Metabolic Stability and Oral Exposure Enhancement

The incorporation of the 1,1-difluoroethyl group completely blocks the primary site of oxidative metabolism present in standard ethyl-substituted heterocycles. In comparative pharmacokinetic studies of pyrazine-based kinase inhibitors, replacing an ethyl group with a 1,1-difluoroethyl moiety significantly inhibits N-ethyl and benzylic metabolism. This structural modification routinely translates to a substantial increase in oral area under the curve (AUC) and prolonged half-life in rodent models, directly addressing the rapid clearance failures associated with unfluorinated analogs[1].

| Evidence Dimension | In vivo metabolic stability (Oral AUC) |

| Target Compound Data | High oral exposure (AUC) with blocked benzylic oxidation |

| Comparator Or Baseline | 2-Ethylpyrazine derivatives (Rapid clearance via CYP450 oxidation) |

| Quantified Difference | Significant multi-fold increase in oral AUC and half-life |

| Conditions | In vivo rodent pharmacokinetic models (e.g., rat oral dosing) |

Procuring the difluoroethyl building block directly solves rapid metabolic clearance issues that cause unfluorinated drug candidates to fail in preclinical development.

pKa Modulation and Target Specificity

The gem-difluoro substitution exerts a strong electron-withdrawing inductive effect on the adjacent pyrazine ring system. Each fluorine atom typically decreases the basicity of the adjacent heterocyclic amine by approximately 1.7 pKa units. Compared to 2-ethylpyrazine, the 1,1-difluoroethyl analog significantly lowers the overall pKa of the pyrazine nitrogens. This reduction in basicity is critical for improving passive membrane permeability and reducing off-target binding liabilities, such as hERG channel inhibition, which are frequently exacerbated by highly basic amine centers[1].

| Evidence Dimension | Heterocyclic amine basicity (pKa) |

| Target Compound Data | Reduced basicity (~3.4 pKa units lower than unfluorinated) |

| Comparator Or Baseline | 2-Ethylpyrazine (Standard basicity) |

| Quantified Difference | ~1.7 pKa unit reduction per fluorine atom |

| Conditions | Physiological pH aqueous environments |

Lowering the pKa of the pyrazine core is essential for buyers aiming to formulate highly permeable, low-toxicity CNS or kinase-targeted therapeutics.

Processability: Avoidance of Late-Stage Deoxofluorination

Synthesizing 1,1-difluoroalkyl groups via late-stage deoxofluorination of ketones (e.g., using 2-acetylpyrazine with DAST or SF4) is notoriously inefficient, often yielding less than 20% overall due to the formation of elimination byproducts (vinyl fluorides) and requiring hazardous handling protocols. By procuring pre-formed 2-(1,1-difluoroethyl)pyrazine, process chemists bypass these hazardous steps, enabling direct functionalization (such as cross-coupling or condensation to triazolopyrazines) with typical step yields exceeding 70-85%. This represents a massive improvement in overall synthetic efficiency and safety [1].

| Evidence Dimension | Synthetic yield and process safety |

| Target Compound Data | Direct incorporation yields >70% with standard couplings |

| Comparator Or Baseline | Late-stage deoxofluorination of 2-acetylpyrazine (<20% yield, hazardous) |

| Quantified Difference | >50% absolute increase in target scaffold yield |

| Conditions | Pilot-scale or discovery-scale multi-step synthesis |

Sourcing the pre-fluorinated compound eliminates the need for dangerous, low-yielding fluorination steps, drastically reducing manufacturing costs and safety risks.

Bioisosteric Replacement for Methoxy Groups

The 1,1-difluoroethyl group is an established bioisostere for the methoxy group, matching its steric volume while preventing metabolic O-demethylation. When compared to 2-methoxypyrazine derivatives, compounds utilizing the 1,1-difluoroethyl pyrazine scaffold demonstrate vastly superior stability in human liver microsome (HLM) assays. The difluoroethyl group maintains the required spatial geometry for receptor binding while eliminating the metabolic liability of the ether oxygen, resulting in a higher percentage of parent compound remaining after standard incubation periods [1].

| Evidence Dimension | In vitro microsomal stability (% parent remaining) |

| Target Compound Data | High stability (resists demethylation) |

| Comparator Or Baseline | 2-Methoxypyrazine derivatives (Subject to rapid O-demethylation) |

| Quantified Difference | Substantial increase in % parent compound remaining at 30 mins |

| Conditions | Human liver microsome (HLM) incubation assays |

This makes the compound the ideal procurement choice for replacing metabolically weak methoxy-ethers in lead optimization campaigns.

Synthesis of Fused Triazolopyrazine Antimalarials

Procured as a direct precursor for OSM Series 4 compounds, providing the essential metabolic stability needed for in vivo efficacy against Plasmodium falciparum without the need for late-stage fluorination [1].

Development of Selective Kinase Inhibitors

Used as a core building block for designing Aurora kinase and Syk inhibitors, where the modulated pKa of the pyrazine ring improves cellular permeability and reduces off-target toxicity [2].

NK-3 Receptor Antagonist Formulation

Incorporated into CNS-active scaffolds where the 1,1-difluoroethyl group ensures optimal lipophilicity and prevents rapid clearance, enabling effective blood-brain barrier penetration and sustained exposure [3].

Bioisosteric Scaffold Hopping in Agrochemicals

Procured for the development of novel fungicides or pesticides where replacing a methoxy or ethyl group with a difluoroethyl moiety enhances environmental stability and target residence time [4].

References

- [1] Crighton, M. J. et al. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein J. Org. Chem. 2023, 19, 107-114.

- [2] Aliagas-Martin, I. et al. Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core. J. Med. Chem. 2010, 53 (10), 3973-3981.

- [3] Pohl, R. et al. Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. US Patent 9,422,299 B2, 2016.

- [4] Mykhailiuk, P. K. Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4). J. Org. Chem. 2021, 86 (17), 11599-11611.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant